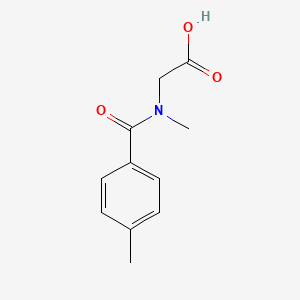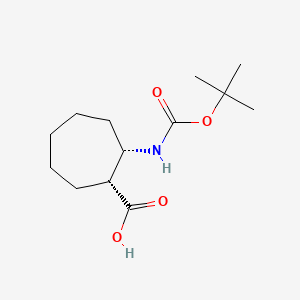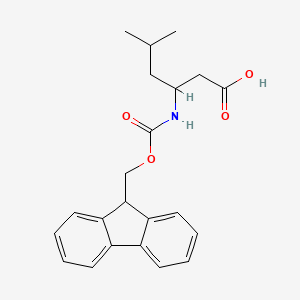
Glycine, N-methyl-N-(4-methylbenzoyl)-
Descripción general
Descripción
“Glycine, N-methyl-N-(4-methylbenzoyl)-” is a chemical compound with the molecular formula C11H13NO3 . It is also known as "Glycine, N-(p-toluoyl)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Glycine, N-methyl-N-(4-methylbenzoyl)-” consists of a glycine backbone with a methyl group and a 4-methylbenzoyl group attached . The molecular weight of the compound is 207.2258 .Physical And Chemical Properties Analysis
“Glycine, N-methyl-N-(4-methylbenzoyl)-” has a molecular weight of 207.2258 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Neurochemistry and Receptor Studies : Glycine has been identified as a substrate for d-amino acid oxidase in mammalian central nervous system tissues, suggesting its role in neurochemistry (Marchi & Johnston, 1969). Additionally, glycine is involved in the regulation of excitatory amino acid receptors, specifically the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor, indicating its significance in neurotransmitter functions (Reynolds, Murphy, & Miller, 1987).
Enzyme Interaction and Inhibition : Research shows that glycine N-methyltransferase, an enzyme crucial for methyl group metabolism in the liver, interacts with specific forms of folate, highlighting the biochemical pathways involving glycine (Luka et al., 2006).
Metabolic Studies : Studies have explored how species differences affect the metabolism of compounds related to glycine, providing insights into interspecies variations in drug metabolism and pharmacokinetics (Wold, Smith, & Williams, 1973).
Chemical Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural study of N-(p-ethynylbenzoyl) derivatives of amino acids including glycine, contributing to the field of organic chemistry and molecular structure analysis (Eissmann & Weber, 2011).
Biochemical Pharmacology : Glycine's involvement in the activities of various transferase enzymes has been investigated, revealing its potential effects on enzymatic functions and biological processes (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[methyl-(4-methylbenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-5-9(6-4-8)11(15)12(2)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPQHRTXMIHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)
![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)




![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)

![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)
